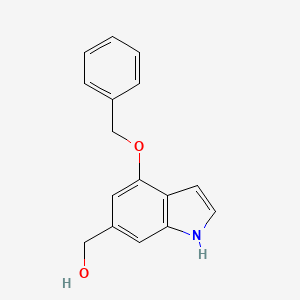
(4-(benzyloxy)-1H-indol-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)-1H-indol-6-yl)methanol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms. This specific compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzyloxy)-1H-indol-6-yl)methanol typically involves the protection of the hydroxyl group followed by the introduction of the benzyloxy group. One common method is the benzylation of 4-hydroxyindole using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-1H-indol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydroxyindole using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 4-(Benzyloxy)-1H-indole-6-carboxaldehyde or 4-(benzyloxy)-1H-indole-6-carboxylic acid.
Reduction: 4-Hydroxy-1H-indole.
Substitution: 3-Bromo-4-(benzyloxy)-1H-indol-6-yl)methanol.
Scientific Research Applications
(4-(Benzyloxy)-1H-indol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(benzyloxy)-1H-indol-6-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial effects could be due to its interaction with microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyindole: Lacks the benzyloxy group, making it less lipophilic and potentially less reactive in certain chemical reactions.
4-(Methoxy)-1H-indole: Contains a methoxy group instead of a benzyloxy group, which can influence its electronic properties and reactivity.
4-(Benzyloxy)-2-methyl-1H-indole: Similar structure but with a methyl group at the 2-position, which can affect its steric and electronic properties.
Uniqueness
(4-(Benzyloxy)-1H-indol-6-yl)methanol is unique due to the presence of both the benzyloxy group and the hydroxyl group on the indole ring. This combination of functional groups can enhance its reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
61545-37-7 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(4-phenylmethoxy-1H-indol-6-yl)methanol |
InChI |
InChI=1S/C16H15NO2/c18-10-13-8-15-14(6-7-17-15)16(9-13)19-11-12-4-2-1-3-5-12/h1-9,17-18H,10-11H2 |
InChI Key |
DZUZNEXWAGWFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861473.png)
![6-Methoxy-7-[(propan-2-yl)oxy]quinazoline-2,4(1H,3H)-dione](/img/structure/B11861476.png)

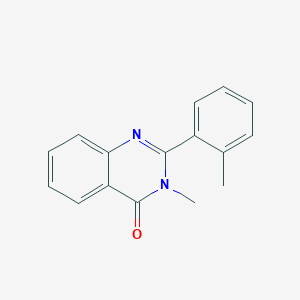
![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)

![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)
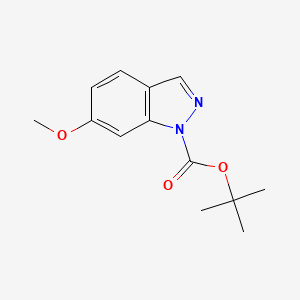
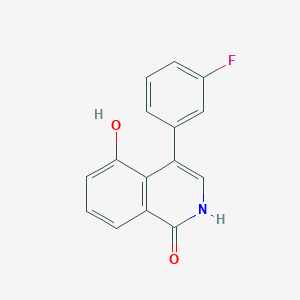
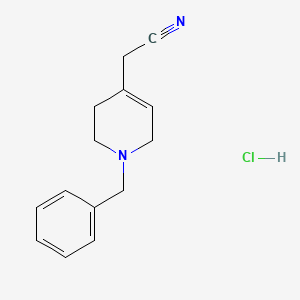


![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
